1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Overview
Description
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the 3-fluorobenzoyl group: This step usually involves the acylation of the piperidine ring with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the 4-methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks a 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction and improve efficiency.
Control of temperature and pressure: To ensure the reaction proceeds smoothly.
Purification techniques: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems and potential as a drug candidate.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. Typically, such compounds might interact with receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- 1-(3-fluorobenzoyl)-N-(4-hydroxyphenyl)piperidine-4-carboxamide
- 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxylate
Uniqueness
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and methoxy group can significantly affect its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-7-5-17(6-8-18)22-19(24)14-9-11-23(12-10-14)20(25)15-3-2-4-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCECFHSLRBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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